N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” includes a triazole nucleus, which is a central structural component in a number of drug classes . The triazole nucleus is present in the form of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications
Synthesis and Antihistaminic Activity
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for their potential in the synthesis of new chemical compounds with significant biological activities. For instance, related compounds have been synthesized and tested for their in vivo H(1)-antihistaminic activity. Studies have shown that these compounds can significantly protect animals from histamine-induced bronchospasm, highlighting their potential as antihistaminic agents. One study found a compound within this class to be equipotent to chlorpheniramine maleate, a standard antihistaminic drug, with the added advantage of causing negligible sedation compared to the standard (Alagarsamy, Shankar, & Murugesan, 2008).
Adenosine Receptor Antagonism
Compounds structurally related to this compound have been identified as potent adenosine receptor antagonists. Research in this area has led to the discovery of compounds with selective antagonism towards different adenosine receptor subtypes. These findings have significant implications for the development of drugs targeting various adenosine-mediated physiological processes (Burbiel et al., 2016).
Antimicrobial Activities
Another area of research involves the exploration of these compounds for their antimicrobial properties. Studies have shown that derivatives of this compound possess good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Bektaş et al., 2007).
Anticancer Activity
The structural framework of this compound has also been investigated for potential anticancer activities. Derivatives of this compound have been synthesized and evaluated against various human tumor cell lines, showing promising results. This line of research opens up new avenues for the development of anticancer therapeutics (Reddy et al., 2015).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of Action
It’s worth noting that triazoloquinazolines have been developed as potent anti-hiv, antitubercular, and antibacterial agents . The interaction of this compound with its targets would likely result in changes that contribute to these effects.
Biochemical Pathways
[1,2,3]triazolo[1,5-a]pyridines, a related class of compounds, are known to act as precursors of tautomeric 2-(diazomethyl)pyridines . This suggests that the compound may be involved in similar biochemical transformations.
Result of Action
Related compounds have shown potent anti-hiv, antitubercular, and antibacterial effects , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-butyl-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXQLNSVZFTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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